Product packaging for 2-Bromo-1,1-dimethylcyclobutane(Cat. No.:CAS No. 1849196-89-9)

2-Bromo-1,1-dimethylcyclobutane

Cat. No.: B2804971
CAS No.: 1849196-89-9
M. Wt: 163.058
InChI Key: APADGWMBCYQUIY-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Organic Synthesis

Cyclobutane derivatives are valuable building blocks in organic synthesis due to their inherent ring strain, which facilitates a variety of chemical transformations. acs.orgresearchgate.net This strain makes the selective cleavage of a cyclobutane bond a favorable process, allowing for ring-opening, ring-expansion, and ring-contraction reactions. acs.orgnih.gov These transformations provide access to a diverse range of acyclic and cyclic systems, including carbocyclic and heterocyclic compounds. acs.org The versatility of cyclobutane derivatives has led to their use in the synthesis of complex, biologically active natural products. researchgate.net

The development of new synthetic methodologies, including organometallic and organocatalytic approaches, has further expanded the utility of cyclobutanes in creating intricate molecular architectures. researchgate.netnih.gov Chiral cyclobutane derivatives, in particular, serve as important synthons for the enantioselective synthesis of target molecules. bohrium.combohrium.com The gem-dimethyl group, as seen in 2-Bromo-1,1-dimethylcyclobutane, is a common motif in natural products, and strategies for the construction of such enantioenriched cyclobutanes are of significant interest. bohrium.combohrium.comnih.gov

Historical Context of Halogenated Cyclobutanes

The study of cyclobutanes dates back to the early 20th century, with the first synthesis of cyclobutane itself reported in 1907. ru.nl The investigation of halogenated cyclobutanes has been an integral part of this history. Early research focused on the synthesis and reactions of these compounds, driven by an interest in understanding the effects of ring strain and halogen substitution on reactivity. For instance, the chlorination of (S)-2-bromo-1,1-dimethylcyclobutane has been studied to understand the stereochemical outcomes of such reactions. vaia.com

Halogenated cyclobutanes have also found practical applications, such as the use of 1-chloro-1,2,2-trifluorocyclobutane (B1209949) as a general anesthetic. bangor.ac.uk Historically, the synthesis of cyclobutane derivatives often involved [2+2] photocycloaddition reactions, with the first example being the photodimerization of thymoquinone (B1682898) in 1877. acs.org The development of methods for the synthesis of unsymmetrically substituted cyclobutanes, such as 1-bromomethylene-2,2-dimethylcyclobutane, has been crucial for exploring their rearrangement reactions. acs.org

Structural and Electronic Features of this compound

This compound is a chiral molecule with the chemical formula C₆H₁₁Br. nih.gov The presence of a bromine atom and two methyl groups on the cyclobutane ring significantly influences its structural and electronic properties. The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve some of the inherent ring strain. stackexchange.com This puckering affects the bond angles and dihedral angles within the ring.

The carbon-bromine bond introduces a polar and reactive site into the molecule. The electronegativity of the bromine atom creates a dipole moment, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The gem-dimethyl group at the C1 position provides steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions involving the molecule. For example, in elimination reactions, the bulky tert-butyl group in a related compound, (2R, 3R)-3-tert-butyl-2-bromo-1,1-dimethylcyclobutane, directs the outcome of the reaction with a strong base. chegg.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁Br nih.govchemspider.com
Molecular Weight 163.06 g/mol nih.gov
Monoisotopic Mass 162.00441 Da nih.govuni.lu
IUPAC Name This compound nih.gov
InChI InChI=1S/C6H11Br/c1-6(2)4-3-5(6)7/h5H,3-4H2,1-2H3 nih.govuni.lu
InChIKey APADGWMBCYQUIY-UHFFFAOYSA-N nih.govuni.lu
SMILES CC1(CCC1Br)C nih.gov
CAS Number 1849196-89-9 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Br B2804971 2-Bromo-1,1-dimethylcyclobutane CAS No. 1849196-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,1-dimethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5(6)7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APADGWMBCYQUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849196-89-9
Record name 2-bromo-1,1-dimethylcyclobutane
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Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,1 Dimethylcyclobutane

Elimination Reactions

Elimination reactions of 2-bromo-1,1-dimethylcyclobutane involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene. The primary pathways for this transformation are the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) mechanisms.

E1 and E2 Pathways in Brominated Cyclobutanes

The E2 mechanism is a one-step process where a strong base abstracts a proton, and the leaving group departs simultaneously. ksu.edu.sa The rate of this reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa Strong, bulky bases favor the E2 pathway. In contrast, the E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com A weak base then abstracts a proton from an adjacent carbon in a subsequent fast step. masterorganicchemistry.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

For this compound, the choice between E1 and E2 pathways is influenced by the reaction conditions. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 mechanism. Conversely, solvolysis in a polar protic solvent like ethanol, which is a weak base, would promote the E1 pathway through the formation of a secondary carbocation.

The stability of the resulting alkene also plays a role. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product in elimination reactions. masterorganicchemistry.commsu.edu However, the use of a sterically hindered base can lead to the formation of the Hofmann product, which is the less substituted alkene. ksu.edu.sa In the case of this compound, E2 elimination can potentially yield two products: 1,1-dimethyl-2-methylenecyclobutane (Hofmann-like) and 1,2-dimethylcyclobutene (Zaitsev). The puckered nature of the cyclobutane (B1203170) ring can influence the accessibility of the β-hydrogens, thereby affecting the product ratio. saskoer.ca

Table 1: Comparison of E1 and E2 Reaction Pathways for this compound

Feature E1 Pathway E2 Pathway
Kinetics Unimolecular, Rate = k[Substrate] Bimolecular, Rate = k[Substrate][Base]
Base Requirement Weak base (e.g., H₂O, ROH) Strong base (e.g., RO⁻, OH⁻)
Intermediate Carbocation None (concerted mechanism)
Leaving Group Good leaving group required Good leaving group required
Stereochemistry No specific requirement Requires anti-periplanar geometry
Potential Products 1,2-Dimethylcyclobutene (Zaitsev), potential for rearrangement 1,2-Dimethylcyclobutene (Zaitsev) or 1,1-Dimethyl-2-methylenecyclobutane (Hofmann)

Stereochemical Requirements for Elimination in Cyclobutane Systems

The E2 reaction has a strict stereochemical requirement for a periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org The anti-periplanar conformation, where the dihedral angle is 180°, is strongly preferred. libretexts.org In cyclic systems like cyclobutane, this requirement means that the hydrogen and the bromine must be in a trans-diaxial-like orientation in the puckered ring conformation. saskoer.ca

The cyclobutane ring is not planar and exists in a "puckered" or "butterfly" conformation to relieve torsional strain. saskoer.ca This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents. For an E2 elimination to occur in this compound, a β-hydrogen must be able to align anti-periplanar to the bromine atom. The flexibility of the cyclobutane ring is less than that of cyclohexane, but conformational changes do occur. The feasibility of achieving the necessary anti-periplanar geometry will influence the rate and regioselectivity of the E2 reaction. If the required conformation is energetically unfavorable, the E1 pathway may become more competitive.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound involve the replacement of the bromine atom by a nucleophile. The primary mechanisms for this are the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways.

SN1 and SN2 Mechanisms in Strained Systems

The SN2 reaction is a one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry. lecturio.com The rate is dependent on the concentrations of both the substrate and the nucleophile. lecturio.com This mechanism is sensitive to steric hindrance at the reaction center. chemist.sg The SN1 reaction is a two-step process initiated by the formation of a carbocation intermediate, which is then attacked by the nucleophile. lecturio.comchemist.sg The rate is dependent only on the substrate concentration. masterorganicchemistry.com SN1 reactions typically lead to a mixture of stereoisomers (racemization) if the carbon center is chiral. masterorganicchemistry.com

For this compound, a secondary alkyl halide, both SN1 and SN2 mechanisms are possible. libretexts.org The choice of mechanism is influenced by the nucleophile, solvent, and temperature. A strong, non-bulky nucleophile in a polar aprotic solvent would favor the SN2 pathway. Conversely, a weak nucleophile in a polar protic solvent would favor the SN1 mechanism due to the solvent's ability to stabilize the intermediate carbocation. libretexts.org

Influence of Cyclobutane Ring Strain on Substitution Reactivity

The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) influences its reactivity. rsc.org In an SN2 reaction, the transition state involves a pentacoordinate carbon. The change in hybridization from sp³ to sp²-like in the transition state can be affected by the ring strain. However, some studies suggest that ring strain may not be the dominant factor in determining the rates of nucleophilic substitution in cyclobutanes compared to their acyclic analogs. rsc.orgresearchgate.net

In an SN1 reaction, the formation of a carbocation involves a change in hybridization from sp³ to sp². This change can potentially be favored as it might relieve some of the angle strain in the four-membered ring. The resulting secondary carbocation is planar at the cationic center, and its stability is crucial for the SN1 pathway to proceed.

Table 2: Factors Influencing SN1 vs. SN2 Reactions of this compound

Factor Favors SN1 Favors SN2
Substrate Secondary (can proceed via SN1) Secondary (less hindered than tertiary)
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar protic (e.g., alcohols, water) Polar aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group Good leaving group
Stereochemistry Racemization Inversion of configuration

Rearrangement Reactions

Carbocation intermediates, such as the one formed during an E1 or SN1 reaction of this compound, are susceptible to rearrangement to form more stable carbocations. libretexts.org The initial secondary carbocation could potentially undergo a hydride shift or a methyl shift. libretexts.org

In the context of this compound, the formation of the secondary carbocation at C2 could be followed by a ring-expansion rearrangement. The migration of one of the C-C bonds of the cyclobutane ring to the adjacent carbocationic center would lead to a more stable cyclopentyl carbocation. This type of rearrangement is a common feature in the chemistry of cyclobutyl derivatives and is driven by the relief of ring strain. For instance, the solvolysis of cyclobutyl derivatives often yields cyclopentyl products. This suggests that any reaction proceeding through a carbocation intermediate, such as SN1 or E1, could lead to a mixture of unrearranged and rearranged products.

Specifically, a 1,2-hydride shift from C3 to C2 would also result in a secondary carbocation and is less likely. A more probable rearrangement would be a 1,2-alkyl shift involving one of the methyl groups from the C1 position to the C2 carbocation, which would result in a more stable tertiary carbocation. This could then lead to rearranged substitution or elimination products. Another significant possibility is the ring expansion to a cyclopentyl system.

Carbocationic Rearrangements (e.g., Vinyl Cation Mechanisms)

While specific studies detailing vinyl cation mechanisms directly involving this compound are not prevalent in the readily available literature, the formation of carbocationic intermediates is a key aspect of its reactivity. The departure of the bromide ion generates a secondary carbocation on the cyclobutane ring. This intermediate is subject to rearrangements driven by the relief of ring strain and the formation of more stable carbocations. chemistrysteps.com Such rearrangements are common in cyclobutane systems, often leading to ring-expansion or ring-contraction products. chemistrysteps.comfiveable.me

Ring Expansion and Contraction Pathways of Substituted Cyclobutanes

Substituted cyclobutanes, including this compound, can undergo ring expansion to form more stable cyclopentane (B165970) derivatives. chemistrysteps.com This process is often facilitated by the formation of a carbocation intermediate, which can then rearrange. For example, the migration of a carbon-carbon bond from the cyclobutane ring to the carbocationic center results in an expanded ring system. chemistrysteps.com Conversely, ring contraction, though less common for cyclobutanes compared to larger rings, can occur under specific conditions, such as the Favorskii rearrangement in related α-haloketones, to yield cyclopropane (B1198618) derivatives. fiveable.me The gem-dimethyl group on the C1 position of this compound would be expected to influence the regioselectivity of these rearrangements.

Radical Cascade Reactions and Functionalization

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate radical intermediates, opening pathways to various functionalization reactions.

Copper-Catalyzed Transformations of Cyclobutanes to Brominated Cyclobutenes

Copper catalysis is a versatile tool in modern organic synthesis. While direct copper-catalyzed transformation of this compound to a brominated cyclobutene (B1205218) is not explicitly detailed, related copper-catalyzed reactions on cyclobutane systems are known. For instance, copper catalysts can be involved in coupling reactions and cyclization processes. acs.orgthieme-connect.de The synthesis of cyclobutenes often involves elimination reactions from appropriately substituted cyclobutanes. It is conceivable that under specific copper-catalyzed conditions, an elimination of HBr from this compound or a related derivative could be promoted to afford a cyclobutene.

Selective C-H Bond Functionalization with Bromine Sources

The direct and selective functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. In the context of this compound, further bromination could occur at other positions on the cyclobutane ring. The presence of the gem-dimethyl group and the existing bromine atom would direct the regioselectivity of such a reaction. Radical-mediated C-H bromination, often initiated by radical initiators and using a bromine source like N-bromosuccinimide (NBS), is a common method for introducing bromine atoms into aliphatic systems. nih.gov

Derivatization and Further Transformations

The bromine atom in this compound serves as a valuable handle for introducing a wide array of functional groups through various synthetic methodologies.

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Potential Cross-Coupling Reactions with this compound

Coupling ReactionCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki CouplingOrganoboron Reagent (e.g., boronic acid or ester)Palladium Catalyst, BaseAryl- or Alkyl-substituted dimethylcyclobutane
Negishi CouplingOrganozinc ReagentPalladium or Nickel CatalystAryl- or Alkyl-substituted dimethylcyclobutane
Stille CouplingOrganotin ReagentPalladium CatalystAryl- or Alkyl-substituted dimethylcyclobutane
Sonogashira CouplingTerminal AlkynePalladium Catalyst, Copper Co-catalyst, BaseAlkynyl-substituted dimethylcyclobutane
Buchwald-Hartwig AminationAminePalladium Catalyst, BaseN-substituted dimethylcyclobutylamine

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. mdpi.comnih.gov

Conversion to Cyclobutenone Derivatives

The transformation of this compound into cyclobutenone derivatives represents a key synthetic sequence for accessing functionalized four-membered ring systems. This conversion is typically not achieved in a single step but rather through a multi-step process involving an initial oxidation followed by an elimination reaction. The gem-dimethyl group on the cyclobutane ring influences the reactivity and directs the outcome of these reactions.

A plausible synthetic pathway for the conversion of this compound to 2,2-dimethylcyclobutenone is detailed below.

Step 1: Oxidation of this compound

The first step in the sequence is the oxidation of the secondary alkyl bromide to the corresponding ketone. Various oxidizing agents can be employed for this transformation. A common method for the oxidation of secondary halides involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone).

The reaction proceeds by the conversion of the bromide to a chromate (B82759) ester, which then undergoes elimination to form the ketone.

Reaction Scheme: Oxidation

Reactant Reagents Product
This compound Jones Reagent (CrO₃, H₂SO₄, Acetone) 2-Bromo-1,1-dimethylcyclobutanone

Step 2: Dehydrobromination of 2-Bromo-1,1-dimethylcyclobutanone

The resulting α-bromo ketone, 2-bromo-1,1-dimethylcyclobutanone, can then be converted to the corresponding cyclobutenone through a dehydrobromination reaction. This elimination reaction is typically induced by a base. The choice of base is critical to favor elimination over other possible reactions, such as the Favorskii rearrangement. A non-nucleophilic, hindered base like triethylamine (B128534) is often used to promote the formation of the α,β-unsaturated ketone. scispace.com

The base abstracts a proton from the carbon alpha to the carbonyl group, leading to the formation of an enolate, which then expels the bromide ion to form the double bond of the cyclobutenone ring.

Reaction Scheme: Dehydrobromination

Reactant Reagents Product
2-Bromo-1,1-dimethylcyclobutanone Triethylamine (Et₃N) 2,2-Dimethylcyclobutenone

The synthesis of cyclobutenones is a significant area of research as these compounds are versatile building blocks in organic synthesis, participating in various cycloaddition and rearrangement reactions. nih.gov

Stereochemical Aspects and Conformational Analysis

Chirality and Stereoisomerism of 2-Bromo-1,1-dimethylcyclobutane

The presence of a stereocenter and the specific substitution pattern on the cyclobutane (B1203170) ring give rise to the molecule's chirality and potential for various isomeric forms.

This compound is a chiral molecule. vaia.com Its chirality originates from the carbon atom bonded to the bromine atom (C2), which is a stereocenter. This carbon is attached to four different groups: a bromine atom, a hydrogen atom, the C1 carbon of the ring (which is substituted with two methyl groups), and the C3 carbon of the ring.

The assignment of the absolute configuration (R or S) at this stereocenter is determined using the Cahn-Ingold-Prelog (CIP) priority rules. vaia.com The substituents attached to the chiral center are ranked based on atomic number. For this compound, the priorities are as follows:

Bromine (highest atomic number)

The C1 carbon atom of the ring (bonded to two other carbons and two methyl groups)

The C3 carbon atom of the ring (bonded to two hydrogens and two other carbons)

Hydrogen (lowest atomic number)

To assign the configuration, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. If the sequence from the highest priority group (1) to the third-highest (3) is clockwise, the configuration is designated as R. If the sequence is counterclockwise, it is designated as S. vaia.com

As a chiral compound, this compound can exist as a pair of enantiomers: (R)-2-bromo-1,1-dimethylcyclobutane and (S)-2-bromo-1,1-dimethylcyclobutane. Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. vaia.com

When this compound undergoes reactions, such as chlorination, new stereocenters can be created, leading to the formation of diastereomers. chegg.com Diastereomers are stereoisomers that are not mirror images of each other. utexas.edu For example, the chlorination of (S)-2-bromo-1,1-dimethylcyclobutane can result in products with different stereochemical relationships depending on the site of chlorination. vaia.comchegg.com

Table 1: Potential Products of Chlorination of (S)-2-bromo-1,1-dimethylcyclobutane

Chlorination SiteProductChiralityRelationship to Other Products
C22-bromo-2-chloro-1,1-dimethylcyclobutaneChiralDiastereomer
C32-bromo-3-chloro-1,1-dimethylcyclobutaneChiralDiastereomers (cis/trans)
C42-bromo-4-chloro-1,1-dimethylcyclobutaneChiralDiastereomers (cis/trans)

This table illustrates the generation of diastereomers from a single enantiomer of the parent compound.

Conformational Dynamics of Substituted Cyclobutanes

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure. libretexts.orgsaskoer.ca

To minimize the eclipsing interactions between hydrogen atoms on adjacent carbons, the cyclobutane ring folds along a diagonal, with one carbon atom out of the plane of the other three. libretexts.orgmasterorganicchemistry.com This puckered conformation is the result of a balance between angle strain (which is increased in the puckered form from 90° to about 88°) and torsional strain (which is reduced). libretexts.orgsaskoer.canih.gov

The cyclobutane ring is not static; it undergoes a rapid "ring-flipping" or inversion process where one puckered conformation converts to another. saskoer.ca The two butterfly conformers can interconvert by passing through a higher-energy planar transition state. saskoer.ca The energy required for this inversion is known as the inversion barrier. For unsubstituted cyclobutane, this barrier is relatively low, estimated to be around 1.8 to 2.0 kcal/mol. acs.org High-level ab initio calculations have estimated the inversion barrier for cyclobutane to be approximately 482 cm⁻¹ (about 1.38 kcal/mol). nih.govacs.org This rapid interconversion means that, on average, each carbon atom spends an equal amount of time as the "flap" of the butterfly. masterorganicchemistry.com

Table 2: Conformational Parameters of Cyclobutane

ParameterValueSignificance
Puckering Angle (θ)~25-30°The dihedral angle that quantifies the deviation from planarity. libretexts.orgnih.gov
Inversion Barrier~1.4-2.0 kcal/molThe energy required to flatten the ring during inversion. acs.orgacs.org
C-C-C Bond Angle~88°A compromise to reduce torsional strain at the cost of increased angle strain. libretexts.orgsaskoer.ca

The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. acs.orgnih.gov Similar to cyclohexane, substituents can occupy either axial or equatorial positions in the puckered ring. The equatorial position is generally more stable and therefore preferred for bulky substituents to minimize steric interactions. acs.org

In this compound, the substituents affect the ring's puckering. The two methyl groups at the C1 position and the bromine atom at the C2 position will influence the equilibrium between the two possible puckered conformations. The system will favor the conformation that minimizes the steric strain arising from these groups. Studies on related 2-substituted cyclobutane derivatives have shown that a substituent at the C2 position, when fixed in an equatorial position, can modulate the conformational preference of the ring-puckering. acs.orgacs.orgnih.gov The bulky gem-dimethyl group at C1 will also play a crucial role in determining the most stable conformation by influencing the degree of pucker and the relative energies of the possible conformers.

Spectroscopic Characterization Methodologies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For the compound 2-Bromo-1,1-dimethylcyclobutane, HRMS is critical in confirming its chemical formula as C₆H₁₁Br.

The monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ⁷⁹Br), is 162.00441 Da. uni.lunih.gov An experimental HRMS measurement would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm) of accuracy. This high degree of accuracy allows for the differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.

In addition to the molecular ion, HRMS can identify various adducts of the molecule. The predicted m/z values for common adducts of this compound are presented in the table below.

AdductCalculated m/z
[M+H]⁺163.01169
[M+Na]⁺184.99363
[M-H]⁻160.99713
[M+NH₄]⁺180.03823

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from computational predictions. uni.lu

Fragmentation Patterns and Structural Elucidation

Electron ionization mass spectrometry (EI-MS) of this compound leads to the formation of a molecular ion (M⁺˙) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides significant structural information. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) separated by two mass units.

The primary fragmentation pathways for this compound are expected to involve the cleavage of the carbon-bromine bond and the opening of the cyclobutane (B1203170) ring. The C-Br bond is the weakest bond in the molecule and its cleavage results in the loss of a bromine radical.

A plausible fragmentation scheme for this compound is as follows:

Molecular Ion Formation: The initial ionization process forms the molecular ion, which will exhibit the characteristic isotopic pattern for bromine.

[C₆H₁₁⁷⁹Br]⁺˙ at m/z 162

[C₆H₁₁⁸¹Br]⁺˙ at m/z 164

Loss of Bromine: The most significant fragmentation is the loss of the bromine atom, leading to the formation of a stable tertiary carbocation. This fragment is often the base peak in the spectrum.

[C₆H₁₁]⁺ at m/z 83 (from loss of Br˙)

Ring Opening and subsequent fragmentation: The molecular ion or the [C₆H₁₁]⁺ fragment can undergo ring-opening to form an acyclic carbocation, which can then undergo further fragmentation through the loss of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆).

Loss of a Methyl Group: Cleavage of a methyl group from the molecular ion or other fragments is another possible pathway.

[C₅H₈Br]⁺ from [C₆H₁₁Br]⁺˙ - CH₃˙ (m/z 147/149)

The expected major fragments and their corresponding m/z values are summarized in the table below.

m/zProposed Fragment IonFragmentation Pathway
162/164[C₆H₁₁Br]⁺˙Molecular Ion (M⁺˙)
147/149[C₅H₈Br]⁺M⁺˙ - CH₃˙
83[C₆H₁₁]⁺M⁺˙ - Br˙
69[C₅H₉]⁺[C₆H₁₁]⁺ - CH₂
55[C₄H₇]⁺[C₆H₁₁]⁺ - C₂H₄
41[C₃H₅]⁺[C₆H₁₁]⁺ - C₃H₆

Table 2: Proposed major fragment ions in the mass spectrum of this compound.

The analysis of these characteristic fragments allows for the confident structural elucidation of this compound.

An in-depth analysis of this compound through the lens of computational and theoretical chemistry reveals significant insights into its structure, stability, and reactivity. Although direct computational studies on this specific molecule are not extensively documented, a comprehensive understanding can be constructed by examining theoretical investigations of analogous substituted cyclobutanes. These studies provide a robust framework for predicting the behavior of this compound.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1,1-dimethylcyclobutane, and how do reaction conditions influence product distribution?

  • Methodological Answer : Synthesis typically involves bromination of 1,1-dimethylcyclobutane using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic addition to pre-functionalized cyclobutane derivatives. Polar solvents (e.g., methanol) favor nucleophilic substitution (e.g., hydrolysis to alcohols), while aprotic solvents (e.g., DMSO) and strong bases (e.g., KOtBu) promote elimination to form alkenes . Optimization requires monitoring temperature and steric effects due to the strained cyclobutane ring.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies methyl group splitting (δ ~1.2–1.5 ppm) and cyclobutane ring protons (δ ~2.0–3.0 ppm). 13^{13}C NMR distinguishes quaternary carbons (e.g., C-Br at δ ~40–50 ppm).
  • GC-MS : Useful for tracking volatile intermediates and confirming molecular ion peaks (m/z ≈ 178 for [M+^+]).
  • IR : C-Br stretching vibrations (~500–600 cm1^{-1}) and methyl C-H bends (~1375 cm1^{-1}) provide structural validation .

Advanced Research Questions

Q. How does the ring strain in this compound influence its reactivity in elimination reactions compared to larger cycloalkanes?

  • Methodological Answer : The cyclobutane ring’s high angular strain (≈ 27 kcal/mol) destabilizes carbocation intermediates, favoring E2 elimination over E1 mechanisms. For example, treatment with KOtBu in DMSO yields 1,1-dimethylcyclobutene via concerted dehydrohalogenation, avoiding carbocation rearrangements common in larger rings (e.g., cyclopentane derivatives forming rearranged alkenes) . Computational studies (DFT) can model transition states to quantify strain effects on activation barriers.

Q. How do substituent electronic effects (e.g., bromine vs. methyl groups) alter the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : Bromine’s electronegativity directs nucleophiles (e.g., OH^-) to the β-carbon via an SN2S_N2 mechanism, while steric hindrance from the geminal dimethyl groups may slow kinetics. Competitive pathways (e.g., ring-opening via strain relief) are minimized using bulky nucleophiles in low-polarity solvents. Comparative studies with 2-Chloro-1,1-dimethylcyclobutane show slower reaction rates due to weaker C-Br bond polarization .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound?

  • Methodological Answer :
  • Control Experiments : Replicate conditions with rigorous exclusion of moisture/oxygen (using Schlenk lines) to isolate solvent/base effects.
  • Isotopic Labeling : Use D2OD_2O or 13^{13}C-labeled substrates to track unintended hydrolysis or rearrangements.
  • Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers caused by impurities (e.g., residual cyclopropane analogs) .

Q. What computational approaches predict the thermodynamic stability and reaction pathways of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare carbocation stability and transition-state energies.
  • MD Simulations : Model solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics using OPLS force fields.
  • QSPR Models : Correlate substituent parameters (Hammett σ) with experimental rate constants for predictive synthesis planning.

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